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Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-
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Overview
Description
Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- typically involves the introduction of the fluorine, methoxymethoxy, and methyl groups onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate reagents under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and protection-deprotection strategies to achieve the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in synthetic organic chemistry.
Biology
This compound has been investigated for its potential biological activity , particularly in relation to its interactions with biomolecules. Studies have shown that it may exhibit inhibitory effects on certain protein kinases associated with cancer progression, such as Pim-1 and Pim-2 .
Medicine
In medicinal chemistry, Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- has been explored for its potential therapeutic properties . It is being evaluated as a precursor for drug development targeting diseases mediated by hemoglobin and other biological pathways .
Case Studies
- Inhibition of Protein Kinases
- Allosteric Modulation of Hemoglobin
Mechanism of Action
The mechanism of action of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methylbenzaldehyde
- 2-Fluoro-6-methoxybenzaldehyde
- 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack this functional group.
Biological Activity
Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-, a derivative of benzaldehyde, exhibits a range of biological activities that have been the subject of various studies. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Benzaldehyde derivatives are known for their diverse biological activities. The specific compound 6-fluoro-2-(methoxymethoxy)-3-methyl- has been synthesized through various methods, including multi-step organic reactions that involve ortho-lithiation strategies and coupling reactions with methoxymethoxy groups. The synthesis often yields compounds with high purity and good yields, making them suitable for further biological evaluation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzaldehyde derivatives. For instance, compounds similar to 6-fluoro-2-(methoxymethoxy)-3-methyl- have shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of activity:
Compound ID | Bacterial Strain | MIC (mm) |
---|---|---|
2b | Gram-positive | 11 |
2c | Gram-negative | 13 |
2d | Fungal strain | Moderate |
These findings suggest that modifications in the benzaldehyde structure can enhance antimicrobial efficacy .
Cytotoxicity and Cancer Research
The compound's potential in cancer therapy has also been investigated. Studies have shown that benzaldehyde derivatives can inhibit specific protein kinases associated with cancer progression, such as Pim-1 and Pim-2 kinases. These kinases are frequently overexpressed in prostate cancer and certain leukemias. The inhibition of these kinases by benzaldehyde derivatives could lead to apoptosis in cancer cells, providing a basis for their use in targeted cancer therapies .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial activity of several synthesized benzaldehyde derivatives, including 6-fluoro-2-(methoxymethoxy)-3-methyl-. The results indicated significant inhibition against various microbial strains, supporting the potential use of these compounds in developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that benzaldehyde derivatives could induce cell cycle arrest and apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting their potential as therapeutic agents in oncology .
Properties
CAS No. |
1067225-50-6 |
---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
6-fluoro-2-(methoxymethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-7-3-4-9(11)8(5-12)10(7)14-6-13-2/h3-5H,6H2,1-2H3 |
InChI Key |
BXIDDTMZDKYALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)OCOC |
Origin of Product |
United States |
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